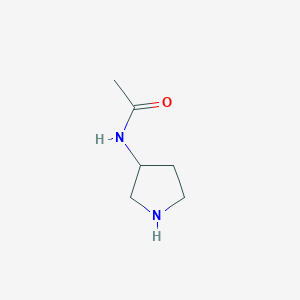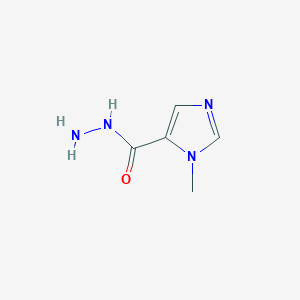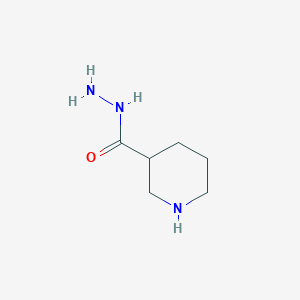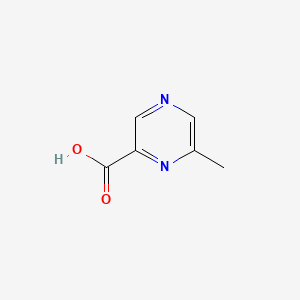
3-Acetamidopyrrolidine
Descripción general
Descripción
Efficient Synthesis of 3-Acetamidopyrrolidine
The synthesis of 3-aminopyrrolidinones, which are closely related to 3-acetamidopyrrolidine, has been improved through a novel two-step process that provides access to pyrrolidinones with heterocyclic functionalities. This new methodology is particularly significant as it overcomes limitations associated with previous methods. The synthesis route culminates in products with high enantiomeric purity and yields ranging from good to excellent. A key step in this process is the Mitsunobu cyclodehydration, which has proven to be an efficient method for the formation of various γ-lactams .
Molecular Structure Analysis of 3-Acetamidopyrrolidine
The molecular structure of 3-acetamidopyrrolidine derivatives, such as 3-aminopyrrolidinones, is characterized by the presence of a heterocyclic component that imparts unique chemical properties. The high enantiomeric purity mentioned in the synthesis process suggests that the molecular structure of these compounds is well-defined and can be controlled during the synthesis process .
Chemical Reactions Analysis of 3-Acetamidopyrrolidine
A new method for synthesizing enantiopure 3-aminopyrrolidines, which are structurally similar to 3-acetamidopyrrolidine, involves the boron trifluoride-mediated rearrangement of 2-aminomethylazetidines. This method is versatile, yielding rearranged products with good outcomes irrespective of the substitution pattern and relative stereochemistry of the starting materials. This innovative approach has enabled the stereocontrolled synthesis of complex molecules such as (-)-absouline, demonstrating the potential of these reactions in synthesizing structurally complex and optically active compounds .
Physical and Chemical Properties Analysis of 3-Acetamidopyrrolidine
While the provided papers do not directly discuss the physical and chemical properties of 3-acetamidopyrrolidine, the synthesis and structural analyses imply that the compounds possess distinct stereochemical configurations and reactive sites due to their heterocyclic nature. The high enantiomeric purity achieved indicates that the physical properties, such as melting points and solubility, could be significantly influenced by the stereochemistry of the compounds. The chemical reactivity, particularly in the context of cyclodehydration and ring rearrangement reactions, suggests that 3-acetamidopyrrolidine derivatives are versatile intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Safety And Hazards
Propiedades
IUPAC Name |
N-pyrrolidin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCCJUCOIKLZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000371 | |
| Record name | N-(Pyrrolidin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidopyrrolidine | |
CAS RN |
79286-74-1 | |
| Record name | N-(Pyrrolidin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetamidopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)









